Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring, a pyrazole ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling of the Rings: The thiazole and pyrazole rings are then coupled through a series of reactions involving the formation of amide bonds.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the thiazole and pyrazole rings suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests that it may have activity against certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is not well understood. it is likely that the compound interacts with molecular targets such as enzymes or receptors through its thiazole and pyrazole rings. These interactions could lead to changes in the activity of the target molecules, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{(E)-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
- (2-{(E)-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hydrazono]methyl}phenoxy)acetic acid
Uniqueness
Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is unique due to the presence of the propyl group at the 5-position of the thiazole ring. This structural feature may confer different chemical and biological properties compared to similar compounds.
Biological Activity
Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that exhibits significant potential in various biological activities due to its unique structural features. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications.
Compound Overview
- Molecular Formula : C₁₆H₂₀N₄O₃S
- Molecular Weight : 348.4 g/mol
- CAS Number : 1435988-30-9
The compound features a thiazole ring and a tetrahydrocyclopenta[c]pyrazole moiety, which contribute to its diverse biological interactions. The thiazole and pyrazole structures are known for their roles in various pharmacological activities, including antimicrobial and anticancer properties.
Anticancer Potential
Thiazole derivatives have also been explored for their anticancer properties. For instance, compounds like methyl 2-amino-5-benzylthiazole-4-carboxylate have shown promising results against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth . The incorporation of the tetrahydrocyclopenta[c]pyrazole moiety may enhance these effects by providing additional mechanisms of action through altered cellular interactions.
The exact mechanism of action for this compound remains to be fully elucidated. However, studies on similar compounds suggest that they may interact with specific biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking studies and enzyme inhibition assays are essential for understanding these interactions.
Synthesis and Derivatives
The synthesis of this compound involves several steps that require optimization for yield and purity. The synthetic pathway typically includes:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
- Incorporation of the Pyrazole Moiety : Employing cyclization reactions to integrate the tetrahydrocyclopenta[c]pyrazole unit.
- Final Modifications : Adding functional groups such as the propyl chain and carbonyl amine group.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally related compounds reveals insights into its potential advantages:
Compound Name | Structure Features | Notable Activities |
---|---|---|
5-Methylthiazole | Thiazole ring | Antimicrobial |
1H-Pyrazole | Pyrazole ring | Anti-inflammatory |
Methyl 2-amino-thiazoles | Amino group on thiazole | Anticancer |
The unique combination of both thiazole and tetrahydrocyclopenta[c]pyrazole structures in this compound may synergistically enhance its biological activity compared to other compounds that possess only one of these features.
Properties
Molecular Formula |
C15H18N4O3S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 5-propyl-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H18N4O3S/c1-3-5-10-12(14(21)22-2)16-15(23-10)17-13(20)11-8-6-4-7-9(8)18-19-11/h3-7H2,1-2H3,(H,18,19)(H,16,17,20) |
InChI Key |
DELVPUZLRIVTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=NNC3=C2CCC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.